{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.: 1353973-08-6
Cat. No.: VC8233412
Molecular Formula: C19H29N3O2
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
![{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester - 1353973-08-6](/images/structure/VC8233412.png)
Specification
CAS No. | 1353973-08-6 |
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Molecular Formula | C19H29N3O2 |
Molecular Weight | 331.5 g/mol |
IUPAC Name | benzyl N-[2-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C19H29N3O2/c20-12-13-22(16-10-11-16)18-9-5-4-8-17(18)21-19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14,20H2,(H,21,23) |
Standard InChI Key | ASJWIBRFFMOXHH-UHFFFAOYSA-N |
SMILES | C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 |
Canonical SMILES | C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, benzyl N-[4-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate, reflects its trans-configuration at the cyclohexyl ring’s 1 and 4 positions (denoted as 1R,4R) . Key molecular features include:
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Cyclohexyl backbone: Provides conformational rigidity.
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(2-Aminoethyl)(cyclopropyl)amino group: Introduces basicity and steric complexity.
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Benzyl carbamate: Enhances lipophilicity and potential for prodrug derivatization.
Table 1: Molecular Properties
Synthesis and Characterization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous carbamate syntheses involve:
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Amination: Introducing the (2-aminoethyl)(cyclopropyl)amino group via nucleophilic substitution or reductive amination.
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Carbamate Formation: Reacting the cyclohexyl amine with benzyl chloroformate under basic conditions.
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Purification: Chromatography (e.g., SiO₂ flash chromatography with EtOAc/hexanes) yields high-purity product .
Table 2: Key Reagents and Conditions
Step | Reagents/Conditions | Reference |
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Cyclohexyl amination | Diisopropylethylamine, EtOAc | |
Carbamate coupling | Benzyl chloroformate, NaOH | |
Purification | 10–50% EtOAc in hexanes |
Challenges and Future Directions
Knowledge Gaps
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Pharmacological Data: No in vitro or in vivo studies are publicly available.
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Stereochemical Impact: The 1R,4R configuration’s role in bioactivity remains unstudied .
Synthetic Optimization
Future work should explore:
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Catalytic Asymmetric Synthesis: To access enantiopure material.
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Derivatization Libraries: Modifying the benzyl or cyclopropane groups for structure-activity relationship (SAR) studies.
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